molecular formula C19H20N6O3S2 B3294503 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 887217-02-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B3294503
CAS No.: 887217-02-9
M. Wt: 444.5 g/mol
InChI Key: OTXLGSZSEOVFDV-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that features a thiadiazole ring, a pyrimidoindole core, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide likely involves multiple steps, including the formation of the thiadiazole ring, the pyrimidoindole core, and the final acetamide linkage. Typical reaction conditions might include:

    Formation of Thiadiazole Ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.

    Formation of Pyrimidoindole Core: This might involve multi-step synthesis starting from indole derivatives and incorporating pyrimidine moieties.

    Final Coupling: The final step would involve coupling the thiadiazole and pyrimidoindole intermediates, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl groups or the thiadiazole ring.

    Substitution: Substitution reactions might occur at the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, substituted analogs, and cleavage products.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: Potential to bind to biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Molecular Targets: Binding to enzymes, receptors, or DNA.

    Pathways: Modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings.

    Pyrimidoindole Derivatives: Compounds with similar pyrimidoindole cores.

Uniqueness

    Structural Complexity: The combination of thiadiazole and pyrimidoindole makes it unique.

    Biological Activity: Potential for unique biological activities due to its structure.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S2/c1-3-14-23-24-18(30-14)21-13(26)10-29-19-22-15-11-6-4-5-7-12(11)20-16(15)17(27)25(19)8-9-28-2/h4-7,20H,3,8-10H2,1-2H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXLGSZSEOVFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

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